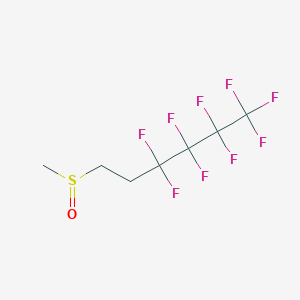
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a methanesulfinyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane typically involves the fluorination of suitable precursor compounds. One common method is the electrochemical fluorination of sulfolane, which involves the replacement of hydrogen atoms with fluorine atoms . This process is carried out under controlled conditions using anhydrous hydrogen fluoride and an electric current.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where the precursor compounds are subjected to fluorination in specialized reactors. The reaction conditions, such as temperature, pressure, and current density, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include sulfone derivatives, methyl-substituted compounds, and various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane involves its interaction with molecular targets through its fluorinated and sulfinyl groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane
- Nonafluorobutanesulfonyl fluoride
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(methanesulfinyl)hexane is unique due to the presence of both fluorine atoms and a methanesulfinyl group, which confer distinct chemical properties. The combination of high fluorine content and the sulfinyl group makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
357604-65-0 |
|---|---|
Molecular Formula |
C7H7F9OS |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-methylsulfinylhexane |
InChI |
InChI=1S/C7H7F9OS/c1-18(17)3-2-4(8,9)5(10,11)6(12,13)7(14,15)16/h2-3H2,1H3 |
InChI Key |
WJDLEZALBASYOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















